1-(3-Fluorocyclobutyl)piperazine dihydrochloride
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Overview
Description
1-(3-Fluorocyclobutyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a fluorinated cyclobutyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorocyclobutyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Fluorocyclobutyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
Uniqueness
1-(3-Fluorocyclobutyl)piperazine dihydrochloride is unique due to its specific fluorinated cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H17Cl2FN2 |
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Molecular Weight |
231.14 g/mol |
IUPAC Name |
1-(3-fluorocyclobutyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-7-5-8(6-7)11-3-1-10-2-4-11;;/h7-8,10H,1-6H2;2*1H |
InChI Key |
GPHLCEHTMJTEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC(C2)F.Cl.Cl |
Origin of Product |
United States |
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